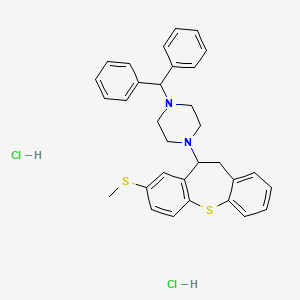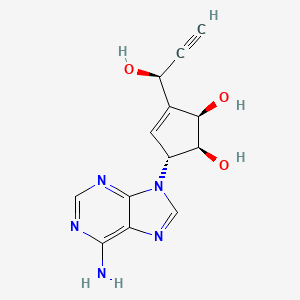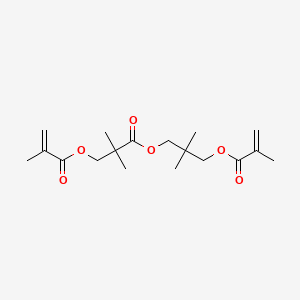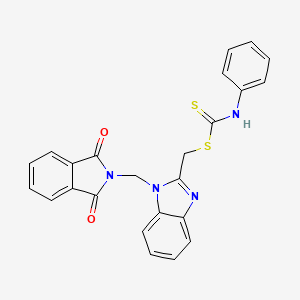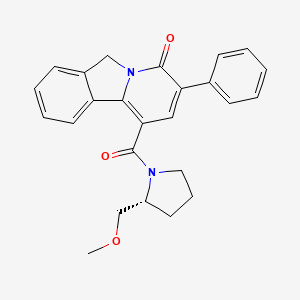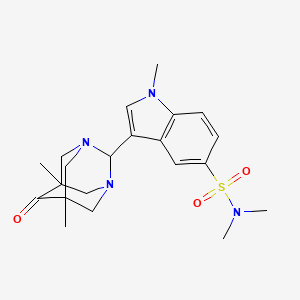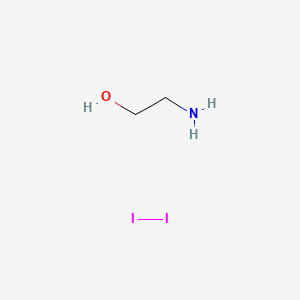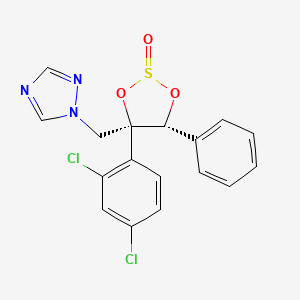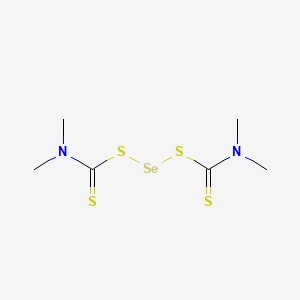
Bis(dimethyldithiocarbamato-S,S')selenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dimethyldithiocarbamato-S,S’)selenium is an organoselenium compound with the molecular formula C6H12N2S4Se.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(dimethyldithiocarbamato-S,S’)selenium typically involves the reaction of dimethyldithiocarbamate with selenium compounds under controlled conditions. One common method is the reaction of sodium dimethyldithiocarbamate with selenium dioxide in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of bis(dimethyldithiocarbamato-S,S’)selenium follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(dimethyldithiocarbamato-S,S’)selenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and other oxidation products.
Reduction: It can be reduced to elemental selenium and dimethyldithiocarbamate.
Substitution: The selenium atom in the compound can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products Formed
Oxidation: Selenium dioxide and dimethyldithiocarbamate derivatives.
Reduction: Elemental selenium and dimethyldithiocarbamate.
Substitution: Halogenated derivatives of bis(dimethyldithiocarbamato-S,S’)selenium.
Aplicaciones Científicas De Investigación
Bis(dimethyldithiocarbamato-S,S’)selenium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of bis(dimethyldithiocarbamato-S,S’)selenium involves its interaction with molecular targets such as enzymes and cellular components. The compound can modulate redox reactions and influence cellular signaling pathways, leading to its observed biological effects. The selenium atom plays a crucial role in these interactions, contributing to the compound’s unique properties .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(dimethyldithiocarbamato-S,S’)tellurium
- Bis(dimethyldithiocarbamato-S,S’)sulfur
- Bis(dimethyldithiocarbamato-S,S’)oxygen
Uniqueness
Bis(dimethyldithiocarbamato-S,S’)selenium is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs.
Propiedades
Número CAS |
19632-73-6 |
|---|---|
Fórmula molecular |
C6H12N2S4Se |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
dimethylcarbamothioylsulfanylselanyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H12N2S4Se/c1-7(2)5(9)11-13-12-6(10)8(3)4/h1-4H3 |
Clave InChI |
KEMWEBOHLMIZPV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)S[Se]SC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


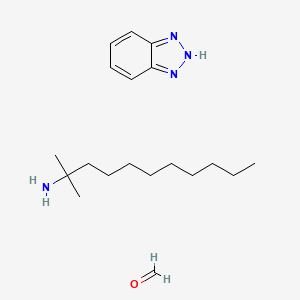
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)

